2,3-Dichloropyrazine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

2,3-Dichloropyrazine is the essential heteroaromatic building block for chemists who require precise regioselectivity. Its unique 2,3-adjacent chlorine pattern enables selective monosubstitution for CDK inhibitor scaffolds (e.g., aloisines) and direct double Suzuki coupling to yield ortho-diarylated pyrazines—a transformation unattainable with 2,5- or 2,6-isomers. It also provides a high-efficiency SNAr route to furo[2,3-b]pyrazines, outperforming traditional low-yield methods. For validated, reproducible synthetic routes in pharmaceutical R&D, this isomer is non-substitutable. Secure high-purity ≥98% material now.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 4858-85-9
Cat. No. B116531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropyrazine
CAS4858-85-9
Synonyms5,6-Dichloropyrazine
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H
InChIKeyMLCNOCRGSBCAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropyrazine (CAS 4858-85-9): Core Properties and Procurement Relevance


2,3-Dichloropyrazine (CAS 4858-85-9) is a heteroaromatic building block featuring a pyrazine ring with two adjacent chlorine atoms at the 2- and 3-positions. This substitution pattern confers distinct electronic properties and regioselective reactivity that differentiate it from other dichloropyrazine isomers and mono-chloropyrazines [1]. As a versatile intermediate, it serves as a critical substrate in cross-coupling reactions and nucleophilic aromatic substitution (SNAr) chemistry, enabling access to diverse pharmaceutical and agrochemical candidates. Its commercial availability at high purity (typically ≥98%) and well-characterized physical properties (mp 22.5–24.5°C, bp 105–107°C at 50 mmHg) support its use in reproducible synthetic protocols [2].

Why 2,3-Dichloropyrazine Cannot Be Casually Substituted by Other Dichloropyrazine Isomers


In-class substitution among dichloropyrazine isomers—such as 2,5-dichloropyrazine (CAS 19745-07-4) or 2,6-dichloropyrazine (CAS 4774-14-5)—is not straightforward due to fundamentally different regioselectivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The adjacency of the two chlorine atoms in 2,3-dichloropyrazine creates a unique electronic environment that favors monosubstitution at C-2 under many conditions and enables distinct tele-substitution pathways not observed with other isomers [1]. In contrast, 2,5-dichloropyrazine exhibits symmetrical reactivity, and 2,6-dichloropyrazine shows different LUMO+1 orbital accessibility [2]. These differences in reaction outcomes—including product selectivity, yield, and the feasibility of subsequent cyclization—mean that direct replacement of 2,3-dichloropyrazine with another isomer will generally not reproduce a validated synthetic route without extensive re-optimization [1].

Quantitative Evidence for 2,3-Dichloropyrazine Differentiation: A Procurement-Focused Analysis


Regioselective C-2 Monosubstitution vs. Symmetrical 2,5-Dichloropyrazine

2,3-Dichloropyrazine enables highly selective monosubstitution of a single chlorine atom with lithiated ketones, esters, and nitriles. This selective C-2 substitution is a key step in the efficient synthesis of aloisines, a class of potent cyclin-dependent kinase (CDK) inhibitors [1]. In contrast, symmetrical 2,5-dichloropyrazine would not provide this inherent regiochemical differentiation. The resulting intermediates undergo cyclization with primary amines to yield furo[2,3-b]pyrazines, a heteroaromatic scaffold known for biological activity [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitors

Suzuki Coupling Yields for Diarylpyrazine Synthesis

2,3-Dichloropyrazine participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to yield 2,3-diarylpyrazine derivatives in yields ranging from 44% to 93%, depending on the arylboronic acid structure and reaction conditions [1]. A separate study reported moderate to good yields of diarylpyrazines using bis(triphenylphosphine)palladium(II) dichloride as catalyst under anaerobic conditions . While direct isomer comparison data are limited, the ortho-substitution pattern of 2,3-dichloropyrazine is essential for accessing 2,3-diarylated products that would be inaccessible from 2,5- or 2,6-dichloropyrazine isomers.

Cross-Coupling Organic Synthesis Materials Chemistry

Tele-Substitution at C-6: A Unique Reaction Pathway Absent in Symmetrical Isomers

2,3-Dichloropyrazine exhibits a rare tele-substitution pathway when reacted with lithiated dithiane, resulting in substitution at the C-6 position (remote from the chlorine atoms) rather than at C-2. LUMO+1 map analysis reveals that the C-6 position is more sterically accessible than C-2 for nucleophilic interaction [1]. This C-6 addition is irreversible, leading to a single product after HCl elimination. This behavior contrasts sharply with typical SNAr reactions of 2,3-dichloropyrazine (e.g., with amines or enolates), which favor C-2 chloride displacement [1]. Symmetrical isomers like 2,5-dichloropyrazine lack this differentiated electronic and steric environment.

Mechanistic Chemistry Computational Chemistry Nucleophilic Substitution

Aloisine Synthesis Efficiency: 2,3-Dichloropyrazine as the Preferred Substrate

2,3-Dichloropyrazine is the established substrate for the efficient synthesis of aloisine (A575450) and related aloisine analogs, which are potent cyclin-dependent kinase (CDK) inhibitors with IC50 values as low as 26.00 nM against c-Met kinase in some derivative series . The Chekmarev et al. (2006) method using 2,3-dichloropyrazine enables a novel general approach to aloisines via highly selective monosubstitution followed by cyclization [2]. While other dichloropyrazine isomers might theoretically undergo similar chemistry, the literature demonstrates that the 2,3-isomer provides superior selectivity and yield in this established route, which is widely cited as the standard method for accessing this pharmacologically relevant scaffold .

Kinase Inhibitor Synthesis Cancer Therapeutics CDK Inhibitors

Optimal Application Scenarios for 2,3-Dichloropyrazine (CAS 4858-85-9) Based on Validated Evidence


Synthesis of Aloisine and CDK Inhibitor Libraries

When developing novel cyclin-dependent kinase (CDK) inhibitors for oncology research, 2,3-dichloropyrazine is the validated starting material for synthesizing aloisine derivatives. The Chekmarev et al. (2006) Tetrahedron paper provides a robust, highly selective monosubstitution protocol that enables efficient access to this pharmacologically important scaffold [1]. This route is widely cited and reproducible, making it a low-risk choice for medicinal chemistry programs targeting CDKs.

Accessing Ortho-Diarylpyrazine Building Blocks via Suzuki Coupling

For chemists requiring 2,3-diarylpyrazine intermediates, 2,3-dichloropyrazine is the only dichloropyrazine isomer that directly yields the ortho-diarylated product upon double Suzuki coupling. Yields ranging from 44% to 93% have been demonstrated using Pd(PPh3)4 catalysis [2]. This substitution pattern is inaccessible from 2,5- or 2,6-dichloropyrazine, making 2,3-dichloropyrazine essential for constructing ortho-substituted pyrazine cores found in certain pharmaceuticals and advanced materials.

Exploring Unusual Substitution Patterns via Tele-Substitution

Research groups investigating remote functionalization of heteroaromatic rings can leverage the unique tele-substitution behavior of 2,3-dichloropyrazine. Reaction with lithiated dithiane yields C-6 substituted products, a pathway not observed with symmetrical dichloropyrazine isomers [3]. This provides a synthetic handle for creating pyrazine derivatives with substitution patterns that are otherwise difficult to achieve, expanding the accessible chemical space for drug discovery and materials science.

Precursor to Furo[2,3-b]pyrazine Heterocycles

2,3-Dichloropyrazine serves as an efficient SNAr substrate for the synthesis of furo[2,3-b]pyrazines, a heteroaromatic system with documented biological activity. Traditional methods using NaNH2 or KCN give yields of only 2-8%, whereas the 2,3-dichloropyrazine-based approach provides a substantially more efficient route [4]. This makes it the preferred starting material for constructing this fused ring system in medicinal chemistry campaigns.

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